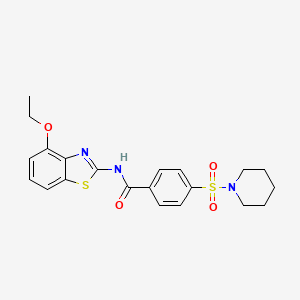

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide

描述

属性

IUPAC Name |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S2/c1-2-28-17-7-6-8-18-19(17)22-21(29-18)23-20(25)15-9-11-16(12-10-15)30(26,27)24-13-4-3-5-14-24/h6-12H,2-5,13-14H2,1H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVRWEMBJBUXEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

The compound features a complex structure characterized by:

- Benzothiazole Ring : A heterocyclic structure that contributes to the compound's biological activity.

- Piperidine Moiety : Enhances solubility and may influence the pharmacokinetics.

- Sulfonamide Group : Known to exhibit various biological activities including antimicrobial properties.

The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, which are crucial for its interactions with biological targets.

2. Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzothiazole Ring : Synthesized through the condensation of 2-aminobenzenethiol with an appropriate aldehyde.

- Introduction of the Piperidine Moiety : Achieved via nucleophilic substitution reactions.

- Carboxamide Formation : The final step involves amidation, where an amine reacts with a carboxylic acid derivative.

3.1 Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, related benzothiazole derivatives have shown effectiveness against various bacterial strains and fungi.

3.2 Enzyme Inhibition

The compound acts as an inhibitor of key enzymes involved in critical biological pathways:

- DNA Gyrase and Dihydrofolate Reductase : Essential for bacterial DNA replication and cell division.

- Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) : Dual inhibition has been linked to antinociceptive effects in pain models .

The mechanism of action for this compound likely involves:

- Enzyme Binding : The compound binds to active sites of target enzymes, inhibiting their function and disrupting metabolic pathways.

- Signal Transduction Interference : It may affect signaling pathways associated with inflammation and cancer cell proliferation.

5.1 In Vitro Studies

In vitro studies have demonstrated that related benzothiazole derivatives can inhibit the growth of pathogenic bacteria and fungi effectively. For example, a study reported that certain derivatives exhibited moderate to excellent antifungal activity against multiple phytopathogenic fungi .

5.2 Animal Models

Animal studies have suggested that compounds with similar structures can produce significant analgesic effects when administered in models of inflammatory pain, indicating their potential therapeutic applications in pain management .

6. Conclusion

This compound represents a promising candidate for further research in medicinal chemistry due to its diverse biological activities. Its ability to inhibit critical enzymes involved in various diseases highlights its potential as a therapeutic agent.

Data Summary Table

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against bacteria and fungi |

| Enzyme Inhibition | Inhibits DNA gyrase and dihydrofolate reductase |

| Pain Relief (Animal Models) | Significant analgesic effects noted |

相似化合物的比较

Structural and Functional Analogues

The compound shares core structural motifs with several derivatives, differing primarily in substituents on the benzothiazole ring, sulfonamide groups, and additional functional moieties. Key analogs include:

Table 1: Structural and Functional Comparison of Analogous Compounds

*Calculated based on molecular formula C₂₁H₂₃N₃O₄S₂.

Key Comparative Insights

A. Substituent Effects on Bioactivity

- Benzothiazole Substituents : The 4-ethoxy group in the target compound may enhance lipophilicity compared to analogs with methyl () or halogenated aryl groups (). This could improve tissue penetration but reduce aqueous solubility .

- Sulfonamide Variations: Piperidine-1-sulfonyl (target compound) offers a balance between steric bulk and hydrogen-bonding capacity.

B. Physicochemical Properties

- Molecular Weight and Solubility : The target compound (MW ~479.6) falls within the typical range for drug-like molecules. Analogous salts (e.g., ’s hydrochloride) demonstrate higher molecular weights but improved solubility due to ionic character .

- Hydrogen-Bonding Capacity : Piperidine sulfonyl groups (present in the target and ’s 17p) provide hydrogen-bond acceptors, critical for target binding, whereas azepane sulfonyl () introduces additional conformational flexibility .

常见问题

Basic Research Questions

Q. How can researchers optimize the synthetic route for N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide to improve yield and purity?

- Methodology :

- Step 1 : Prioritize regioselective coupling reactions to minimize byproducts. For example, use palladium-catalyzed cross-coupling for benzothiazole-amine linkages (as seen in analogous piperazine-containing benzamides) .

- Step 2 : Introduce protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions during sulfonylation.

- Step 3 : Optimize reaction conditions (solvent polarity, temperature) using Design of Experiments (DoE) to balance steric hindrance from the ethoxy and piperidine groups.

- Validation : Monitor intermediates via HPLC and LC-MS, referencing protocols for structurally similar sulfonamide derivatives .

Q. What analytical techniques are critical for validating the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions on the benzothiazole and benzamide moieties. Compare chemical shifts with computational predictions (e.g., DFT calculations) .

- X-ray Crystallography : Resolve crystal structures to verify bond angles and steric configurations, as demonstrated in crystallographic studies of piperazine-linked benzamides .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns against synthetic intermediates .

Q. How can researchers assess the compound's solubility and stability for in vitro assays?

- Methodology :

- Solubility Screening : Test in DMSO, PBS, and simulated biological fluids (e.g., HBSS) using nephelometry. Adjust pH or use co-solvents (e.g., cyclodextrins) based on the compound's logP (predicted via ChemAxon or ACD/Labs).

- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via UPLC. Reference protocols for sulfonamide stability in buffered solutions .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the compound's interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Target Selection : Prioritize targets based on structural homology (e.g., Hedgehog pathway proteins for benzothiazole derivatives) .

- Docking Workflow : Use AutoDock Vina or Schrödinger Glide to model ligand-receptor binding. Validate poses with free-energy perturbation (FEP) calculations, referencing studies on piperazine-sulfonamide inhibitors .

- MD Simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability and conformational changes .

Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy for this compound?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability bottlenecks. Compare with trifluoromethyl-containing analogs known for enhanced stability .

- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity discrepancies .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?

- Methodology :

- Scaffold Modification : Systematically replace the ethoxy group with halogens or methyl to assess steric/electronic effects. Use parallel synthesis for rapid SAR exploration, as seen in benzothiazole-amide libraries .

- Functional Group Analysis : Compare sulfonamide vs. carboxamide linkages using free-energy calculations. Reference studies on piperidine-sulfonyl pharmacophores in kinase inhibitors .

Q. What experimental approaches validate the compound's mechanism of action in complex biological systems (e.g., cancer cells)?

- Methodology :

- Pathway Inhibition Assays : Quantify downstream biomarkers (e.g., Gli1 for Hedgehog pathway inhibition) via qPCR or Western blot. Use siRNA knockdown as a control .

- Crystallographic Fragment Screening : Co-crystallize the compound with target proteins (e.g., FAD-dependent oxidoreductases) to identify allosteric binding sites, as done for similar benzamide derivatives .

Key Notes

- Citations prioritize peer-reviewed studies (e.g., crystallography , synthesis , and molecular docking ).

- Advanced methodologies emphasize reproducibility and mechanistic depth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。